5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound that features a unique combination of functional groups, including a bromophenyl sulfonyl group, a chlorine atom, and a tetrahydrothieno[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2-bromophenyl sulfonyl group is usually accomplished via sulfonylation reactions, where a sulfonyl chloride reacts with the thieno[3,2-c]pyridine derivative in the presence of a base. The chlorination step can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The bromophenyl sulfonyl group and the chlorine atom can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Chlorophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-((2-Fluorophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-((2-Methylphenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Uniqueness
The presence of the bromophenyl sulfonyl group in 5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine distinguishes it from similar compounds. This group can impart unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S2/c14-10-3-1-2-4-12(10)20(17,18)16-6-5-11-9(8-16)7-13(15)19-11/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIRFDUAHOUQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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